![molecular formula C14H14N2O2S B2761991 N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide CAS No. 681165-41-3](/img/structure/B2761991.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide: is a synthetic organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol
作用机制
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a compound that has been synthesized and studied for its potential pharmacological activities . . Thiazole derivatives, which include this compound, have been found to exhibit various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the function or activity of the target, which can in turn result in the observed pharmacological effects.
Biochemical Pathways
The compound’s potential anti-inflammatory activity suggests that it may interact with pathways involved in inflammation .
Result of Action
The compound’s potential anti-inflammatory activity suggests that it may have effects on immune cells and inflammatory processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide typically involves the formation of the chromeno-thiazole core followed by the introduction of the butyramide group. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromeno-thiazole ring system. The butyramide group is then introduced through an amidation reaction .
化学反应分析
Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at reactive sites within the chromeno-thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
科学研究应用
Chemistry: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of chromeno-thiazole exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
相似化合物的比较
- N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide
Comparison: N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is unique due to the presence of the butyramide group, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific applications.
属性
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-5-12(17)15-14-16-13-9-6-3-4-7-10(9)18-8-11(13)19-14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHIIUVQMGUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
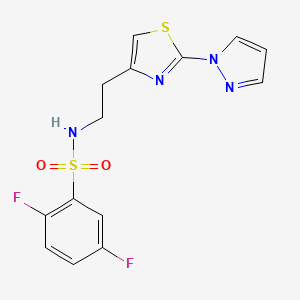
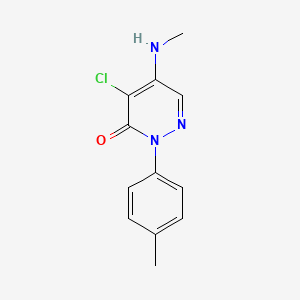
![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)
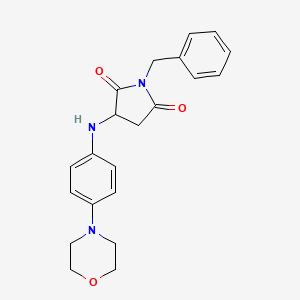
![N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2761915.png)
![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)
![2,7-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)
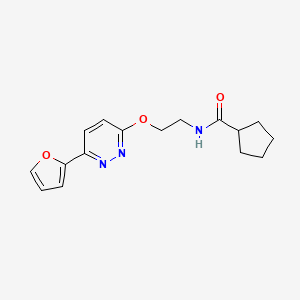
![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)
![N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2761922.png)
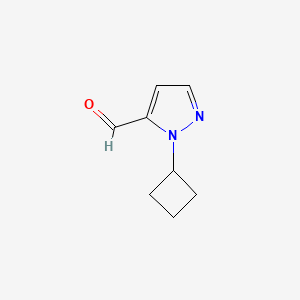
![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)
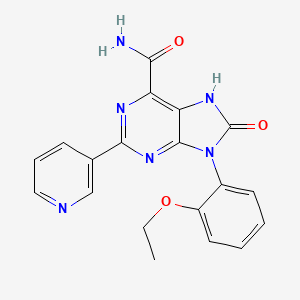
![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)
